1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(phenylsulfonyl)piperazin-1-yl]propan-2-ol
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Overview
Description
1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(phenylsulfonyl)piperazin-1-yl]propan-2-ol is a complex organic compound that features a bromonaphthalene moiety, a phenylsulfonyl piperazine group, and a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(phenylsulfonyl)piperazin-1-yl]propan-2-ol typically involves multiple steps:
Formation of the Bromonaphthalene Intermediate: The initial step involves the bromination of naphthalene to form 6-bromonaphthalene.
Ether Formation: The bromonaphthalene intermediate is then reacted with an appropriate alcohol under basic conditions to form the 1-[(6-Bromonaphthalen-2-yl)oxy] group.
Piperazine Derivative Formation: The phenylsulfonyl piperazine is synthesized separately through the reaction of piperazine with phenylsulfonyl chloride.
Final Coupling: The final step involves coupling the bromonaphthalene ether with the phenylsulfonyl piperazine derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(phenylsulfonyl)piperazin-1-yl]propan-2-ol can undergo various chemical reactions:
Oxidation: The propanol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromonaphthalene moiety can be reduced to form a naphthalene derivative.
Substitution: The bromine atom in the bromonaphthalene moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of naphthalene derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(phenylsulfonyl)piperazin-1-yl]propan-2-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(phenylsulfonyl)piperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with receptors or enzymes in the body, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- 1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one
- 2-Bromo-1-(4-methoxyphenyl)propan-1-one
- Methyl 2-[(6-bromonaphthalen-2-yl)oxy]acetate
Uniqueness
1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(phenylsulfonyl)piperazin-1-yl]propan-2-ol is unique due to its combination of a bromonaphthalene moiety and a phenylsulfonyl piperazine group, which imparts distinct chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C23H25BrN2O4S |
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Molecular Weight |
505.4 g/mol |
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-3-(6-bromonaphthalen-2-yl)oxypropan-2-ol |
InChI |
InChI=1S/C23H25BrN2O4S/c24-20-8-6-19-15-22(9-7-18(19)14-20)30-17-21(27)16-25-10-12-26(13-11-25)31(28,29)23-4-2-1-3-5-23/h1-9,14-15,21,27H,10-13,16-17H2 |
InChI Key |
HCRWKKPJYKFKIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC3=C(C=C2)C=C(C=C3)Br)O)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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